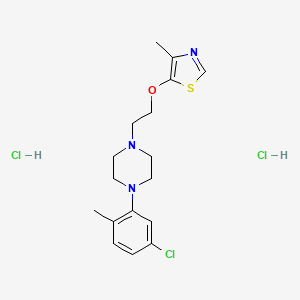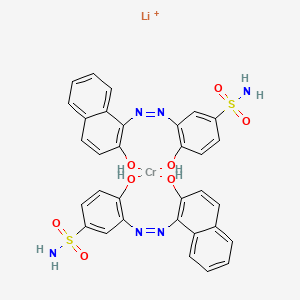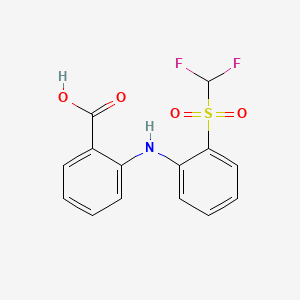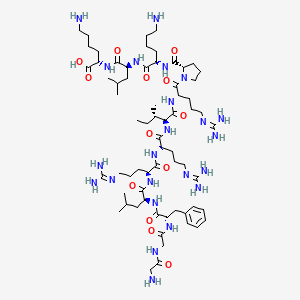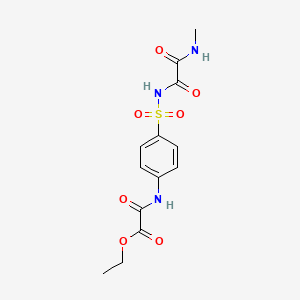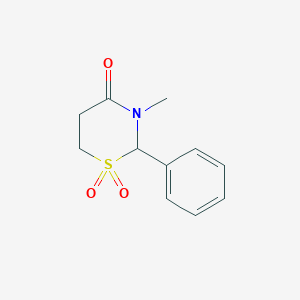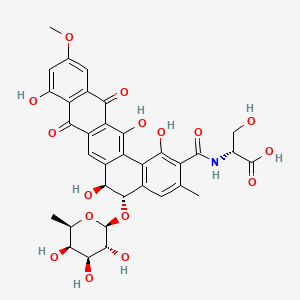
D-Serine, N-((5-((6-deoxy-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-181532 is an antifungal antibiotic produced by the bacterium Actinomadura sp. AB1236. It is known for its activity against pathogenic fungi such as yeast, Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus, and Trichophyton . The compound has a molecular formula of C34H33NO16 and a molecular weight of 711.62 g/mol .
Vorbereitungsmethoden
BMS-181532 is produced through a process of directed biosynthesis using Actinomadura sp. AB1236. The bacterium is cultured in a medium containing D-serine or D-cycloserine, which facilitates the production of the antibiotic . The fermentation process involves growing the bacterium in a controlled environment, followed by the extraction and purification of the compound from the culture broth .
Analyse Chemischer Reaktionen
BMS-181532 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BMS-181532 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Wissenschaftliche Forschungsanwendungen
BMS-181532 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the biosynthesis of antibiotics. In biology, it serves as a tool for investigating the mechanisms of antifungal activity. In medicine, BMS-181532 is explored for its potential therapeutic applications in treating fungal infections. Additionally, it has industrial applications in the development of new antifungal agents and the study of microbial fermentation processes .
Wirkmechanismus
The mechanism of action of BMS-181532 involves the inhibition of fungal cell wall synthesis. It targets specific enzymes involved in the biosynthesis of cell wall components, leading to the disruption of cell wall integrity and ultimately causing cell death. The molecular targets of BMS-181532 include enzymes such as β-glucan synthase and chitin synthase, which are essential for the formation of the fungal cell wall .
Vergleich Mit ähnlichen Verbindungen
BMS-181532 is similar to other antifungal antibiotics such as pradimicin and benanomicin. it is unique in its specific activity against a broad spectrum of pathogenic fungi and its production through directed biosynthesis using Actinomadura sp. AB1236. Other similar compounds include BMS-986122, which is a selective positive allosteric modulator of the μ-opioid receptor, and BMS-986235, which is an FPR2 agonist with cardioprotective effects .
Eigenschaften
CAS-Nummer |
146877-08-9 |
|---|---|
Molekularformel |
C34H33NO16 |
Molekulargewicht |
711.6 g/mol |
IUPAC-Name |
(2R)-3-hydroxy-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C34H33NO16/c1-9-4-15-21(27(42)18(9)32(46)35-16(8-36)33(47)48)20-13(26(41)31(15)51-34-30(45)29(44)23(38)10(2)50-34)7-14-22(28(20)43)25(40)12-5-11(49-3)6-17(37)19(12)24(14)39/h4-7,10,16,23,26,29-31,34,36-38,41-45H,8H2,1-3H3,(H,35,46)(H,47,48)/t10-,16-,23+,26+,29+,30-,31+,34+/m1/s1 |
InChI-Schlüssel |
BAPLCDADJPBLHC-FVWPOHCESA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



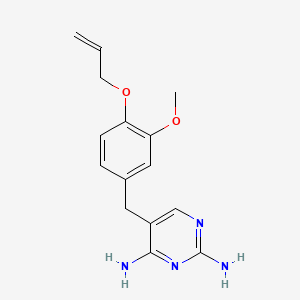
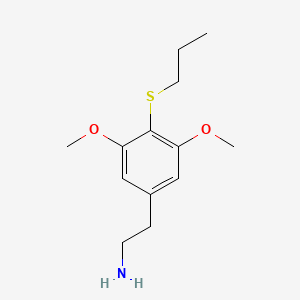
![methyl 8-(bromomethyl)-4-dodecanoyloxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12761268.png)
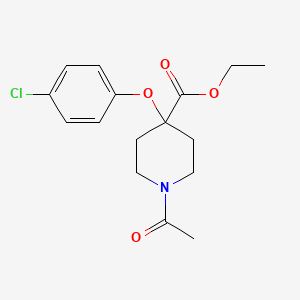
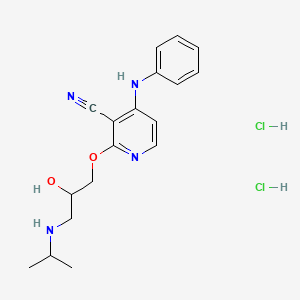
![[(1S,8R,13R)-1,18,19,23,23-pentahydroxy-2,5,15-trioxo-10,11-bis[(3,4,5-trihydroxybenzoyl)oxy]-6,9,14,24-tetraoxapentacyclo[18.3.1.04,22.08,13.016,21]tetracosa-3,16,18,20-tetraen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12761302.png)

